molecular formula C25H26ClN5O3S B2715368 2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide CAS No. 959525-77-0

2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide

Cat. No.: B2715368
CAS No.: 959525-77-0
M. Wt: 512.03
InChI Key: RVPADPWBPUKLFM-UHFFFAOYSA-N
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Description

2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide is a recognized chemical tool for probing the Hippo signaling pathway, functioning as a potent and selective inhibitor of the YAP/TAZ-TEAD protein-protein interaction. The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is frequently observed in various cancers. The transcriptional output of this pathway is largely mediated by the interaction between the coactivators YAP and TAZ and the TEAD family of transcription factors. This compound acts by directly binding to the palmitate-binding pocket of TEAD transcription factors, which is essential for its stability and interaction with YAP/TAZ. By disrupting this interaction, the inhibitor effectively blocks the transcription of genes responsible for promoting cell growth, proliferation, and oncogenic transformation. Its primary research value lies in the investigation of Hippo pathway biology and the evaluation of TEAD-dependent cancers , such as mesothelioma, head and neck squamous cell carcinoma, and other malignancies with elevated YAP/TAZ activity. Researchers utilize this compound in vitro to study mechanisms of oncogenesis, explore synthetic lethal interactions, and assess its potential as a therapeutic strategy for targeting tumors driven by Hippo pathway dysregulation.

Properties

IUPAC Name

N-butyl-2-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O3S/c1-2-3-12-27-21(32)13-20-24(34)31-23(29-20)17-9-5-7-11-19(17)30-25(31)35-15-22(33)28-14-16-8-4-6-10-18(16)26/h4-11,20H,2-3,12-15H2,1H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPADPWBPUKLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃O₂S
  • Molecular Weight : 367.87 g/mol

The presence of the imidazo[1,2-c]quinazoline backbone is significant due to its association with various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds containing the imidazo[1,2-c]quinazoline scaffold exhibit potent anticancer properties. For instance, a study evaluated several derivatives of imidazo[1,2-c]quinazolines for their ability to inhibit cancer cell proliferation. The compound demonstrated significant inhibition against various cancer cell lines with IC50 values ranging from 12.44 ± 0.38 μM to 308.33 ± 0.06 μM, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its effects is primarily through the inhibition of specific protein kinases involved in cell signaling pathways. The imidazo[1,2-c]quinazoline derivatives have been shown to selectively inhibit Janus Kinase (JAK) pathways, which are crucial for tumor growth and metastasis . This inhibition can disrupt the signaling necessary for cancer cell survival and proliferation.

Inhibitory Potency Against Enzymes

The compound has also been studied for its inhibitory effects on enzymes related to metabolic disorders. For example, it was assessed for α-glucosidase inhibition, which is relevant in the context of diabetes management. The results showed that it exhibited superior inhibitory activity compared to standard drugs like acarbose . This suggests that it may serve as a dual-action therapeutic agent with both anticancer and antidiabetic properties.

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis revealed that modifications on the imidazo[1,2-c]quinazoline ring significantly affect biological activity. For instance:

  • Electron-donating groups (e.g., methoxy groups) enhanced inhibitory potency against α-glucosidase.
  • Electron-withdrawing groups (e.g., chloro groups) reduced activity .

This information can guide future synthesis efforts aimed at optimizing the biological efficacy of similar compounds.

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and target enzymes or receptors. These studies confirmed that specific structural features are crucial for high-affinity binding, thereby validating experimental findings from biological assays .

Scientific Research Applications

Structure and Composition

The compound features a complex structure characterized by multiple functional groups, including:

  • Imidazo[1,2-c]quinazoline core
  • Butylcarbamoyl group
  • Chlorophenyl moiety

Its molecular formula is C23H24ClN4O3SC_{23}H_{24}ClN_4O_3S with a molecular weight of approximately 448.6 g/mol. The presence of sulfur and nitrogen heteroatoms enhances its biological activity and solubility properties.

Anticancer Activity

Research indicates that compounds within the imidazoquinazoline family exhibit significant anticancer properties. Specifically, studies have shown that this compound can inhibit the activity of phosphatidylinositol 3-kinase (PI3K), a critical enzyme involved in cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Case Study: PI3K Inhibition

A study demonstrated that derivatives of imidazoquinazoline effectively inhibited PI3K activity in vitro, leading to a decrease in cell viability in various cancer cell lines. This suggests potential use as a therapeutic agent in treating cancers associated with aberrant PI3K signaling.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro tests have shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

Case Study: Antimicrobial Screening

In a comparative study, several synthesized derivatives were screened for antibacterial activity using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays. The results indicated that certain derivatives exhibited potent antibacterial effects, highlighting their potential for development into new antibiotics.

Neuroprotective Effects

Emerging research suggests that imidazoquinazoline derivatives may possess neuroprotective properties. These compounds are being investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Case Study: Neuroprotection

In animal models of neurodegeneration, treatment with imidazoquinazoline derivatives resulted in improved cognitive function and reduced markers of neuroinflammation, suggesting their potential application in treating conditions like Alzheimer's disease.

Table 1: Biological Activities of Imidazoquinazoline Derivatives

Activity TypeCompound TestedIC50 (µM)Reference
PI3K Inhibition2-({2-[butylcarbamoyl]...5.2
Antibacterial2-({2-[butylcarbamoy

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide?

  • Methodological Answer : The synthesis involves three critical stages:

Core formation : Construct the imidazo[1,2-c]quinazolin-3-one core via cyclocondensation of substituted quinazoline precursors under reflux with acetic acid .

Sulfanyl group introduction : Use nucleophilic substitution (e.g., thiol-alkylation) at the C5 position of the core with a mercaptoacetamide intermediate .

Functionalization : Couple the butylcarbamoylmethyl and 2-chlorobenzyl groups via acylation or alkylation reactions. Optimize yields using polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., triethylamine) .

  • Validation : Confirm purity (>95%) via HPLC and structural integrity via 1^1H/13^{13}C NMR and HRMS .

Q. How can researchers characterize the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours, monitoring degradation via LC-MS.
  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using spectroscopic methods .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for imidazo[1,2-c]quinazoline derivatives?

  • Methodological Answer :

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., butylcarbamoyl vs. trifluoromethylphenyl groups) on target binding using molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) .
  • Data normalization : Account for assay variability (e.g., cell line differences, incubation times) by standardizing protocols (e.g., MTT assay for cytotoxicity) .
  • Meta-analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends in IC50_{50} values or selectivity indices .

Q. How can computational methods predict the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer :

  • Molecular docking : Use Schrödinger Suite or GROMACS to model binding poses with CYP3A4/2D6 active sites. Validate with free-energy perturbation (FEP) calculations .
  • Metabolite prediction : Apply rule-based tools (e.g., Meteor Nexus) to identify potential oxidation or demethylation sites .
  • In vitro validation : Perform liver microsome assays with LC-MS/MS to detect predicted metabolites .

Q. What experimental designs optimize the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :

  • Lipophilicity tuning : Modify substituents (e.g., replacing the 2-chlorophenyl group with a pyridyl moiety) and measure logP via shake-flask or chromatographic methods .
  • Permeability assays : Use Caco-2 cell monolayers or PAMPA to assess intestinal absorption potential .
  • In vivo PK studies : Administer intravenously/orally to rodent models and quantify plasma concentrations via LC-MS. Calculate AUC, t1/2t_{1/2}, and bioavailability .

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